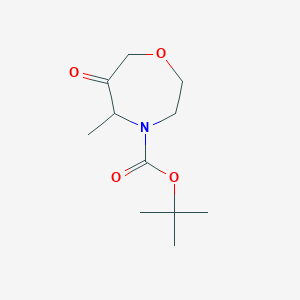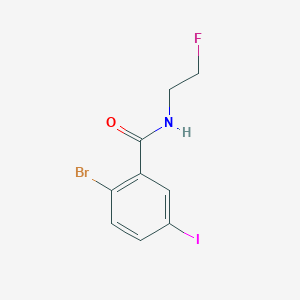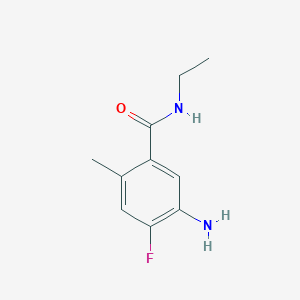![molecular formula C14H15BrN2S B1383978 2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide CAS No. 1786429-62-6](/img/structure/B1383978.png)
2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide
概要
説明
2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide is a chemical compound known for its unique structure and properties It is characterized by the presence of a biphenyl group attached to an isothiouronium moiety, with bromide as the counterion
準備方法
The synthesis of 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide typically involves the reaction of a biphenyl derivative with an isothiouronium salt. One common method includes the use of 3-bromomethylbiphenyl, which reacts with thiourea to form the isothiouronium intermediate. This intermediate is then treated with hydrobromic acid to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure its stability during storage and transportation.
化学反応の分析
2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the isothiouronium group to thiol or thioether derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound has been studied for its potential as an inhibitor of certain enzymes, such as nitric oxide synthase.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The isothiouronium group can form strong hydrogen bonds with anionic species, making it effective in molecular recognition and catalysis. Additionally, the biphenyl group provides hydrophobic interactions that enhance the compound’s binding affinity to certain targets .
類似化合物との比較
Similar compounds to 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide include other isothiouronium salts, such as:
- 2-(2-Aminoethyl)isothiouronium bromide hydrobromide
- 1-(3H-Benzothiazol-2-ylidene)-2-benzyl-isothiouronium
- 2-(4-Hydroxy-1,1-dioxo-tetrahydro-thiophen-3-yl)-isothiouronium hydrochloride
Compared to these compounds, 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide is unique due to the presence of the biphenyl group, which enhances its hydrophobic interactions and binding affinity. This structural feature makes it particularly useful in applications requiring strong molecular recognition and binding .
特性
IUPAC Name |
(3-phenylphenyl)methyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S.BrH/c15-14(16)17-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9H,10H2,(H3,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBUYHATBSPOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CSC(=N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


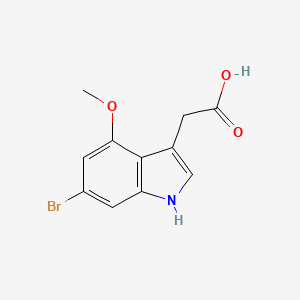
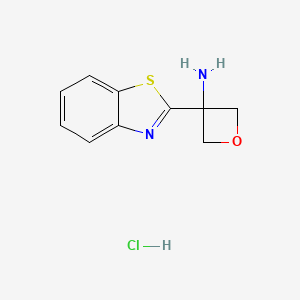

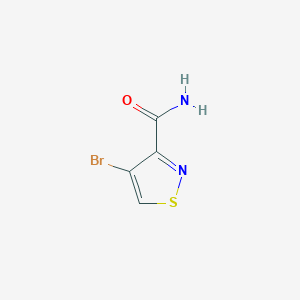
![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)
![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)
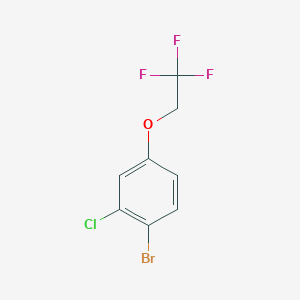
![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)
![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)
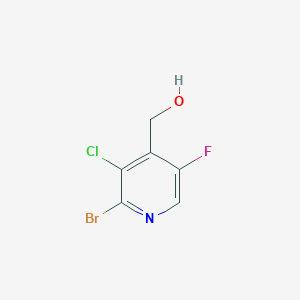
![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)
